Tetra(p-bromophenyl)porphyrin

Vue d'ensemble

Description

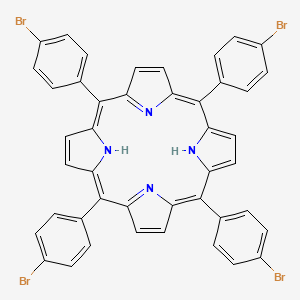

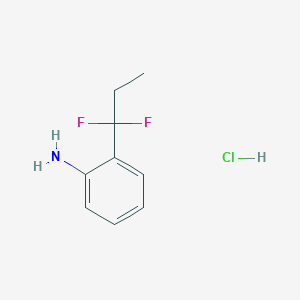

Tetra(p-bromophenyl)porphyrin is a synthetic porphyrin molecule that has been used in a variety of scientific research applications . It is a small, organic molecule with a structure similar to that of heme, the active component of hemoglobin, and is composed of four p-bromophenyl-substituted porphyrin rings.

Synthesis Analysis

The synthesis of Tetra(p-bromophenyl)porphyrin involves the reaction of 5,10,15,20-tetra(4-aminophenyl)porphyrin (TAPP) with N-bromosuccinimide in a mixture of chloroform with dimethylformamide . This reaction affords 2-bromo-5,10,15,20-tetra(4-bromophenyl)porphyrin .

Molecular Structure Analysis

The molecular formula of Tetra(p-bromophenyl)porphyrin is C44H26Br4N4 and it has a molecular weight of 930.320 . The structure is composed of four p-bromophenyl-substituted porphyrin rings.

Chemical Reactions Analysis

The bromination of Tetra(p-bromophenyl)porphyrin with N-bromosuccinimide in a mixture of chloroform with dimethylformamide leads to the formation of 2-bromo-5,10,15,20-tetra(4-bromophenyl)porphyrin . In similar conditions, the bromination of Zn(II) 5,10,15,20-tetra(4-bromophenyl)porphyrinate led to Zn(II) 2,3,12,13-tetrabromo-5,10,15,20-tetra(4-bromophenyl)porphyrinate .

Physical And Chemical Properties Analysis

Tetra(p-bromophenyl)porphyrin is a solid at 20 degrees Celsius . It is light-sensitive and air-sensitive, and should be stored under inert gas .

Applications De Recherche Scientifique

Surface Interactions and Complex Formation Tetra(4-bromophenyl)-porphyrin has been studied for its interaction with surfaces, such as Cu(111). This interaction leads to molecular and surface distortion, resulting in the formation of an intermediate complex involving the iminic nitrogens and surface copper atoms (Doyle et al., 2011).

Chelating Agent in Metal Ion Detection Utilized as a chelating reagent, tetra-(4-bromophenyl)-porphyrin aids in the enrichment, separation, and detection of trace metals like lead, cadmium, and mercury in various samples, demonstrating its potential in environmental monitoring and analytical chemistry (Hu et al., 2002).

Structural Analysis in Solid Phase The study of Zn(II)-tetra(4-bromophenyl)porphyrin's crystal structure revealed distinct patterns in solid phase, highlighting intermolecular interactions and the stability of different lattice arrangements, useful in understanding molecular organization in materials science (Dastidar et al., 1996).

Catalysis Applications Tetra(p-bromophenyl)porphyrin-based covalent organic frameworks have shown remarkable catalytic activity in reactions like Suzuki-coupling, expanding the applications of porphyrin-based materials in organic synthesis and catalysis (Hou et al., 2015).

Photophysical Properties and Sensitization The photophysical properties of porphyrins, including tetra(hydroxyphenyl)porphyrins, have been of interest for their potential as tumor photosensitizers, highlighting their application in medical fields like photodynamic therapy (Bonnett et al., 1988).

Electrochemical Applications Tetra(aminophenyl)porphyrin and related compounds have been explored for their electrochemical properties, particularly in oxygen reduction reactions, indicating potential applications in energy conversion and storage technologies (Bettelheim et al., 1980).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5,10,15,20-tetrakis(4-bromophenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H26Br4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49,52H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWXWWSYNQLVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Br)C8=CC=C(C=C8)Br)C=C4)C9=CC=C(C=C9)Br)N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H26Br4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

930.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetra(p-bromophenyl)porphyrin | |

CAS RN |

29162-73-0 | |

| Record name | Tetra(p-bromophenyl)porphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029162730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B1436398.png)

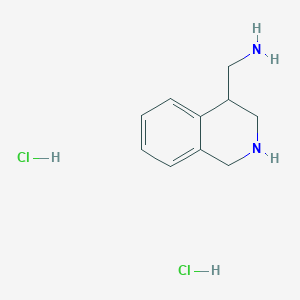

![methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride](/img/structure/B1436404.png)

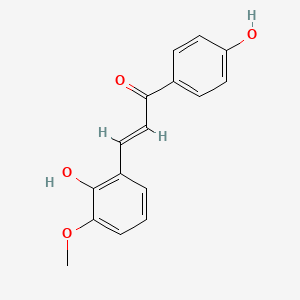

![2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride](/img/structure/B1436415.png)